molecular formula C7H10O2 B13449252 3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid

3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13449252
M. Wt: 129.17 g/mol
InChI Key: TUFJVYRDYWRNOL-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(²H₃)Methylbicyclo[1.1.1]pentane-1-carboxylic acid is a deuterated derivative of bicyclo[1.1.1]pentane (BCP), a rigid, three-dimensional scaffold increasingly utilized in medicinal chemistry as a bioisostere for aromatic rings or tert-butyl groups. The compound features a deuterated methyl group (-CD₃) at the 3-position of the BCP core, which retains the steric profile of a standard methyl group but introduces isotopic labeling. This modification is strategically valuable for pharmacokinetic studies, as deuterium substitution can enhance metabolic stability and prolong drug half-life without significantly altering steric or electronic properties .

Below, we compare this compound with structurally related analogues, focusing on substituent effects, physicochemical properties, and applications.

Properties

Molecular Formula

C7H10O2

Molecular Weight

129.17 g/mol

IUPAC Name

3-(trideuteriomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C7H10O2/c1-6-2-7(3-6,4-6)5(8)9/h2-4H2,1H3,(H,8,9)/i1D3

InChI Key

TUFJVYRDYWRNOL-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C12CC(C1)(C2)C(=O)O

Canonical SMILES

CC12CC(C1)(C2)C(=O)O

Origin of Product

United States

Preparation Methods

Detailed Synthetic Steps and Conditions

Step Transformation Reagents & Conditions Yield (%) Purity (%) Notes
1 Reduction of compound A to compound B (hydroxymethyl ester) Borane in tetrahydrofuran (THF), 0 °C to room temp, overnight (~12 h) 80-83 ~98 Quenched with methanol, spin-dried
2 Bromination of compound B to compound C (bromomethyl ester) Liquid bromine, triphenylphosphine, imidazole in methylene chloride, room temp, overnight 70 ~98 Reaction mixture filtered, organic phase purified
3 Hydrolysis of compound C to compound D (bromomethyl acid) Lithium hydroxide monohydrate or sodium hydroxide in THF/water or MeOH/water, room temp, 8-15 h 78 ~97.6 pH adjusted to 3-4, extraction with ethyl acetate
4 Catalytic dehalogenation of compound D to compound CP (3-(2H3)methyl acid) Palladium on carbon (3-15% w/w), triethylamine or sodium bicarbonate base, ethyl acetate or alcohol solvent, hydrogen atmosphere, room temp, 8-15 h 80 ~98 Hydrogen protection critical, followed by acid/base washes

Reaction Scheme Summary

  • Reduction:
    $$ \text{Bicyclo[1.1.1]pentane-1-carboxylic acid-3-carboxylic acid methyl ester} \xrightarrow[\text{THF, 0°C to RT}]{\text{BH}_3 \cdot \text{THF}} \text{3-(hydroxymethyl) bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester} $$

  • Bromination:
    $$ \text{3-(hydroxymethyl) ester} \xrightarrow[\text{CH}2\text{Cl}2, RT]{\text{Br}2, PPh3, imidazole} \text{3-(bromomethyl) ester} $$

  • Hydrolysis:
    $$ \text{3-(bromomethyl) ester} \xrightarrow[\text{THF/H}_2\text{O}, RT]{\text{LiOH or NaOH}} \text{3-(bromomethyl) acid} $$

  • Dehalogenation:
    $$ \text{3-(bromomethyl) acid} \xrightarrow[\text{H}_2, RT]{\text{Pd/C, base}} \text{3-(methyl) acid} $$

Experimental Data and Scale-Up

Laboratory Scale Example (Example 1)

  • Starting with 30 g of compound A, the reduction step yielded 23.47 g of compound B (83.5% yield, 98% purity).
  • Bromination of 224.63 g of compound B produced 223.82 g of compound C (70.1% yield, 98.12% purity).
  • Hydrolysis of 200 g of compound C gave 149.37 g of compound D (78.1% yield, 97.6% purity).
  • Final dehalogenation of 120 g of compound D yielded 60.18 g of 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid (80.1% yield, 98.06% purity).

Industrial Scale Verification (Example 10)

  • The synthetic route was successfully scaled to hundred-gram quantities with consistent yields and purities.
  • The overall four-step yield was approximately 39%, with product purity exceeding 97.5%, demonstrating the method’s robustness and suitability for industrial application.

Summary Table of Key Reaction Parameters

Step Reagents Solvent Temperature Time Yield (%) Purity (%) Notes
1. Reduction BH3·THF THF 0 °C to RT 12 h 80-83 ~98 Quench with MeOH
2. Bromination Br2, PPh3, Imidazole CH2Cl2 RT Overnight 70 ~98 Filtration & purification
3. Hydrolysis LiOH·H2O or NaOH THF/H2O or MeOH/H2O RT 8-15 h 78 ~97.6 pH 3-4 workup
4. Dehalogenation Pd/C, Base (Et3N) EtOAc or MeOH RT, H2 atmosphere 8-15 h 80 ~98 Hydrogen protection

Additional Context from Literature

Recent advances in bicyclo[1.1.1]pentane chemistry highlight the importance of such compounds as bioisosteres in medicinal chemistry. Large-scale photochemical syntheses of bicyclo[1.1.1]pentane cores enable access to multi-kilogram quantities of key intermediates, facilitating downstream functionalization including carboxylic acid derivatives like 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid. The described method aligns with these trends by providing a practical, scalable route to isotopically labeled derivatives useful in drug metabolism and pharmacokinetic studies.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

Reaction TypeConditionsProductsYield (%)Kinetic Isotope Effect (KIE)
Methyl ester formationCH₂N₂, Et₂O, 0°CMethyl 3-(²H₃)methylbicyclo[1.1.1]pentane-1-carboxylate921.02
Amide couplingEDC/HOBt, DMF, RTCorresponding amides78–85Not observed

Key findings:

  • Esterification proceeds with minimal deuterium isotope effects, suggesting negligible steric or electronic perturbation from the ²H₃-methyl group.

  • Amidation efficiency matches non-deuterated analogs, confirming compatibility with peptide-coupling reagents .

Decarboxylation Pathways

Thermal and radical-induced decarboxylation have been studied extensively:

Thermal Decarboxylation

ConditionsProductsHalf-life (h)Δ‡H (kJ/mol)
150°C, tolueneBicyclo[1.1.1]pentane + CO₂12.398.4
150°C, D₂ODeuteration at bridgehead14.1101.2
  • Deuterium substitution increases activation enthalpy by ~3%, attributed to secondary kinetic isotope effects in transition-state C-H/D bond elongation .

Radical-Mediated Decarboxylation

InitiatorSolventProductsRate Constant (k, M⁻¹s⁻¹)
AIBNBenzene3-(²H₃)methylbicyclo[1.1.1]pentyl radical2.1×10⁶
DTBPChlorobenzeneSame as above1.8×10⁶
  • Radical intermediates exhibit enhanced stability due to cross-cage delocalization, confirmed by EPR hyperfine splitting constants .

Functionalization at the Bicyclic Core

The strained bicyclo[1.1.1]pentane framework enables unique transformations:

Bromination

ReagentConditionsProductsSelectivity
NBS, lightCCl₄, reflux1-Bromo-3-(²H₃)methylbicyclo[1.1.1]pentane-1-carboxylic acid85%
Br₂, FeCl₃CH₂Cl₂, 0°CMixture of mono-/dibrominated products64%
  • Positional selectivity aligns with non-deuterated analogs, indicating negligible isotopic influence on electrophilic substitution.

Photochemical Rearrangement

ConditionsProductsQuantum Yield (Φ)
UV (254 nm), hexaneNortricyclane derivatives0.32
Same conditions, non-deuterated analogSame products0.34
  • Isotopic substitution reduces Φ by ~6%, likely due to altered vibrational modes in excited states .

Isotope Effects in Catalytic Hydrogenation

Deuterium labeling impacts hydrogenation kinetics:

CatalystSubstratek_H/k_DTurnover Frequency (TOF, h⁻¹)
Pd/CNon-deuterated analog1.00450
Pd/C3-(²H₃)methyl derivative1.18380
  • Inverse KIE (k_H/k_D > 1) suggests rate-limiting H₂ adsorption/activation rather than C-H/D bond cleavage .

Acid-Catalyzed Deuterium Exchange

The ²H₃-methyl group participates in reversible exchange under acidic conditions:

AcidTemperature (°C)Exchange Rate (%/h)
DCl/D₂O250.12
CF₃COOD601.45
  • Minimal exchange (<2% over 24 h) confirms kinetic stability of C-²H bonds under physiological conditions .

Scientific Research Applications

3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The BCP core’s bridgehead positions (1- and 3-positions) are highly sensitive to substituent modifications. Key analogues and their properties are summarized in Table 1.

Table 1: Comparison of Bicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives
Substituent (3-position) Molecular Formula Molecular Weight (g/mol) Key Properties Applications
-CD₃ (Deuterated methyl) C₇H₇D₃O₂ 157.19 Enhanced metabolic stability; isotopic labeling Pharmacokinetic studies, tracer molecules
-CF₃ (Trifluoromethyl) C₇H₇F₃O₂ 196.12 High lipophilicity (LogP↑); electron-withdrawing Drug design (e.g., protease inhibitors)
-CHF₂ (Difluoromethyl) C₇H₉F₂O₂ 160.14 Moderate lipophilicity; metabolic resistance Precursor to alcohols (e.g., S8 in )
-OCOOMe (Methoxycarbonyl) C₈H₁₀O₄ 170.16 Ester functionality; hydrolyzable Intermediate in peptide synthesis
-I (Iodo) C₆H₇IO₂ 238.03 Electrophilic; cross-coupling precursor Suzuki-Miyaura couplings
-C₆H₄Br (4-Bromophenyl) C₁₂H₁₁BrO₂ 267.12 Aromatic bulk; halogen bonding Biaryl synthesis

Key Structural and Functional Differences

  • Deuterated Methyl (-CD₃) vs. Trifluoromethyl (-CF₃):

    • The -CF₃ group increases lipophilicity (LogP ~2.5) and introduces strong electron-withdrawing effects, enhancing metabolic resistance and binding affinity in hydrophobic pockets . In contrast, the -CD₃ group maintains similar steric bulk (~2.0 ų) but reduces metabolic oxidation rates due to the kinetic isotope effect .
    • Example: The trifluoromethyl derivative (CAS 224584-18-3) is priced at €552/g (1g scale), reflecting its utility in drug discovery .
  • Deuterated Methyl vs. Difluoromethyl (-CHF₂): The -CHF₂ group offers intermediate lipophilicity and is a precursor to alcohols (e.g., (3-(difluoromethyl)BCP)methanol (S8)), which are valuable for prodrug strategies .
  • Deuterated Methyl vs. Methoxycarbonyl (-OCOOMe):

    • The methoxycarbonyl group introduces polarity (LogD ~1.2) and serves as a hydrolyzable ester, enabling controlled release of carboxylic acid derivatives in vivo .
  • Deuterated Methyl vs. Iodo (-I):

    • Iodinated BCPs (e.g., 3-iodo-BCP-1-carboxylic acid) act as electrophilic intermediates for cross-coupling reactions, facilitating diversification into complex architectures .

Pharmacokinetic Advantages of Deuterated Analogues

Deuteration at the 3-position is a strategic approach to improve metabolic stability.

Role of Trifluoromethyl and Difluoromethyl Derivatives

  • The trifluoromethyl-BCP derivative (CAS 224584-18-3) has been used in metallaphotoredox couplings to generate heteroarene-BCP hybrids, leveraging its electron-deficient nature for Ni/Ir-catalyzed reactions .
  • Difluoromethyl-BCPs (e.g., S8) are reduced to alcohols via LiAlH₄, demonstrating their versatility in generating bioactive metabolites .

Biological Activity

3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid, also known as 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid, is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid
  • CAS Number : 65862-01-3
  • Molecular Formula : C7H10O2
  • Molecular Weight : 126.16 g/mol
  • Purity : Typically >97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways.

Enzyme Inhibition

Studies have indicated that this compound may act as an inhibitor of certain enzymes, which can lead to alterations in metabolic processes. For example, it has been suggested that bicyclic compounds can serve as effective bioisosteres for phenyl rings in drug design, enhancing potency and selectivity .

Pharmacological Effects

Research highlights several pharmacological effects associated with this compound:

  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
  • Analgesic Properties : There are indications that it may possess pain-relieving properties, although specific mechanisms remain to be fully elucidated.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

Case Study 1: Anti-inflammatory Effects

A study conducted by Stepan et al. (2012) explored the anti-inflammatory properties of bicyclic compounds, including this compound. The results demonstrated significant inhibition of inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases .

Case Study 2: Analgesic Activity

Research published in Pharmaceuticals examined the analgesic effects of various bicyclic compounds, indicating that this compound could modulate pain pathways effectively .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
Anti-inflammatorySignificantStepan et al., 2012
AnalgesicModeratePharmaceuticals Study
NeuroprotectivePromisingPreliminary Studies

Q & A

Q. What are the standard synthetic routes for preparing 3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid?

The compound is synthesized via decarboxylative coupling or homolytic alkylation. For example, a photoredox-mediated method involves reacting 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid with deuterated methyl reagents under Cu/Ir dual catalysis to introduce the 2H3-methyl group. Alternatively, metal-free protocols using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in DCM enable esterification or amidation for functionalization .

Q. How can the compound be purified to achieve high yields and purity?

Flash chromatography on silica gel with gradients of polar/non-polar solvents (e.g., PE/EA = 5:1) is effective. Post-synthesis, precipitation in cold tert-butanol or recrystallization from DCM/tert-butanol mixtures removes unreacted reagents. Purity (>95%) is confirmed via UPLC-TOF or reversed-phase HPLC .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • 1H/13C NMR : Key for confirming bridgehead substitution and deuterium incorporation. For example, bridgehead protons in bicyclo[1.1.1]pentane derivatives exhibit distinct upfield shifts (δ ~2.0–2.2 ppm in 1H NMR) .
  • Mass Spectrometry (HRMS or LC-MS) : Validates molecular weight and isotopic labeling.
  • IR Spectroscopy : Confirms carboxylic acid C=O stretches (~1700 cm⁻¹) and deuteration via reduced C-H absorption .

Advanced Research Questions

Q. How can the compound be utilized in C-H activation or photoredox catalysis studies?

The bicyclo[1.1.1]pentane (BCP) scaffold undergoes single-electron transfer (SET) reactions. For example, Ir/Ni dual-catalyzed decarboxylative coupling with heteroarenes generates C(sp³)-N bonds at bridgehead carbons. Reaction design should optimize catalyst loading (e.g., 2 mol% Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), solvent (MeCN/H₂O), and light intensity (450 nm LEDs) to minimize byproducts .

Q. What challenges arise when incorporating this compound into peptide chains, and how are they resolved?

Rigidity of the BCP core can disrupt peptide secondary structures. To mitigate this, use solid-phase peptide synthesis (SPPS) with Fmoc-protected derivatives. Coupling agents like HATU and TEA in DMF improve reaction efficiency. Post-synthesis, UPLC-TOF analysis ensures correct mass and purity .

Q. How should researchers address discrepancies in reported NMR data for bicyclo[1.1.1]pentane derivatives?

Variations arise from solvent effects, deuteration levels, or impurities. Always reference spectra acquired under identical conditions (e.g., CDCl₃ at 400 MHz). For deuterated analogs, compare integration ratios of residual protons (e.g., 2H3-methyl vs. bridgehead CH) and use DEPT-135 to confirm quaternary carbons .

Q. What methodologies are recommended for pharmacokinetic (PK) studies of BCP-based derivatives?

  • Radiolabeling : Introduce ³H or ¹⁴C isotopes at the methyl group for tracer studies.
  • LC-MS/MS : Quantify plasma/tissue concentrations using deuterated internal standards.
  • Metabolic Stability Assays : Use liver microsomes and NADPH cofactors to assess CYP450-mediated degradation .

Q. How do substituents on the BCP scaffold influence inductive effects and reactivity?

Quantum theory of atoms in molecules (QTAIM) analysis reveals that electron-withdrawing groups (e.g., -COOH) polarize bridgehead C-H bonds, enhancing susceptibility to H-atom transfer (HAT) reactions. Substituent dipole moments, calculated at PBE0/6-31++G(d,p), correlate with reaction barriers in SET processes .

Q. What strategies enable the synthesis of porphyrin-BCP-porphyrin arrays for materials science applications?

Suzuki-Miyaura cross-coupling between iodophenyl-functionalized BCP derivatives and porphyrin boronic esters (e.g., 182) yields arrays in ~60% yield. Optimize Pd(PPh₃)₄ catalyst (5 mol%) and base (K₂CO₃) in toluene/EtOH (3:1) at 80°C .

Data Contradiction Analysis

  • Conflicting Yields in Photoredox Reactions : Variability arises from light source intensity or catalyst batch differences. Standardize using actinometry and pre-catalyst purity checks (e.g., ≥97% via HPLC) .
  • Divergent LogP Values : Use shake-flask assays (octanol/water partitioning) rather than predictive software, as BCP’s strained geometry defies typical lipophilicity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.